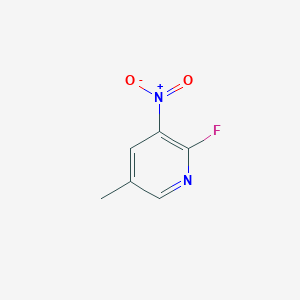

2-Fluoro-5-methyl-3-nitropyridine

Description

Structure

2D Structure

Properties

IUPAC Name |

2-fluoro-5-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASVTBZQAKGYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496865 | |

| Record name | 2-Fluoro-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19346-44-2 | |

| Record name | 2-Fluoro-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemical Identity of 2 Fluoro 5 Methyl 3 Nitropyridine

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-fluoro-3-methyl-5-nitropyridine (B96850) . fluoropharm.comchemnet.com

CAS Registry Number

The Chemical Abstracts Service (CAS) Registry Number for 2-fluoro-3-methyl-5-nitropyridine is 19346-46-4 . fluoropharm.comchemnet.combldpharm.comlabnovo.com

Molecular Formula

The molecular formula for 2-fluoro-3-methyl-5-nitropyridine is C₆H₅FN₂O₂ . fluoropharm.comchemnet.combldpharm.comlabnovo.comangenechemical.com

Table 1: Chemical Identity of 2-Fluoro-3-methyl-5-nitropyridine

| Identifier | Value |

|---|---|

| IUPAC Name | 2-fluoro-3-methyl-5-nitropyridine fluoropharm.comchemnet.com |

| CAS Registry Number | 19346-46-4 fluoropharm.comchemnet.combldpharm.comlabnovo.com |

| Molecular Formula | C₆H₅FN₂O₂ fluoropharm.comchemnet.combldpharm.comlabnovo.comangenechemical.com |

| Molecular Weight | 156.11 g/mol chemnet.combldpharm.com |

| Synonyms | 2-FLUORO-5-NITRO-3-PICOLINE chemnet.comlabnovo.com |

Related Chemical Structures and Isomers

Several related fluorinated nitropyridines exist, differing in the substitution pattern of the fluorine atom, methyl group, and nitro group on the pyridine (B92270) ring.

2-Fluoro-5-nitropyridine (B1295090)

This compound is a related structure that lacks the methyl group present in 2-fluoro-3-methyl-5-nitropyridine. It is a pale-yellow to yellow or brown liquid. sigmaaldrich.com It is slightly soluble in water. chemicalbook.comfishersci.com

Table 2: Chemical Identity of 2-Fluoro-5-nitropyridine

| Identifier | Value |

|---|---|

| IUPAC Name | 2-fluoro-5-nitropyridine sigmaaldrich.com |

| CAS Registry Number | 456-24-6 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₅H₃FN₂O₂ chemicalbook.comnih.gov |

| Molecular Weight | 142.09 g/mol sigmaaldrich.com |

2-Fluoro-4-methyl-3-nitropyridine

An isomer of the primary compound, 2-fluoro-4-methyl-3-nitropyridine, has the methyl group at the 4-position of the pyridine ring.

Table 3: Chemical Identity of 2-Fluoro-4-methyl-3-nitropyridine

| Identifier | Value |

|---|---|

| IUPAC Name | 2-fluoro-4-methyl-5-nitropyridine nih.govsigmaaldrich.com |

| CAS Registry Number | 19346-47-5 nih.govsigmaaldrich.combldpharm.com |

| Molecular Formula | C₆H₅FN₂O₂ nih.govbldpharm.com |

| Molecular Weight | 156.12 g/mol sigmaaldrich.com |

3-Fluoro-2-nitropyridine

This isomer features a different arrangement of the fluoro and nitro groups on the pyridine ring and lacks a methyl group. It presents as a light yellow to yellow liquid or a crystal powder. pipzine-chem.comsigmaaldrich.com This compound is slightly soluble in water but shows solubility in organic solvents like ethanol (B145695) and ether. pipzine-chem.com

Table 4: Chemical Identity of 3-Fluoro-2-nitropyridine

| Identifier | Value |

|---|---|

| IUPAC Name | 3-fluoro-2-nitropyridine sigmaaldrich.comnih.gov |

| CAS Registry Number | 54231-35-5 sigmaaldrich.comnih.govchemicalbook.com |

| Molecular Formula | C₅H₃FN₂O₂ nih.govchemicalbook.comcymitquimica.com |

| Molecular Weight | 142.09 g/mol nih.govchemicalbook.comcymitquimica.com |

3-Fluoro-4-nitropyridine

3-Fluoro-4-nitropyridine is a versatile chemical compound recognized for its applications in the pharmaceutical and agrochemical industries. chemimpex.com The presence of a fluorine atom and a nitro group on the pyridine ring enhances its reactivity, making it a valuable intermediate for synthesizing more complex molecules. chemimpex.com In medicinal chemistry, it serves as a key building block for developing novel drugs, including anti-cancer and anti-inflammatory agents. chemimpex.com Its unique properties also allow for its use in formulating effective pesticides and herbicides. chemimpex.com The compound appears as a yellow to pale brown solid or liquid.

Interactive Data Table: Chemical Properties of 3-Fluoro-4-nitropyridine

| Property | Value |

|---|---|

| IUPAC Name | 3-fluoro-4-nitropyridine nih.govsigmaaldrich.com |

| CAS Number | 13505-01-6 nih.gov |

| Molecular Formula | C5H3FN2O2 nih.gov |

| Molecular Weight | 142.09 g/mol nih.gov |

| Physical Form | Liquid sigmaaldrich.com or Solid |

| Melting Point | Approximately 130-135 °C |

| Storage | Inert atmosphere, store in freezer, under -20°C sigmaaldrich.com |

5-Fluoro-2-nitropyridine

5-Fluoro-2-nitropyridine, also known by synonyms such as 2-fluoro-5-nitropyridine, is a significant intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. innospk.comsigmaaldrich.com Its chemical structure, featuring both a fluorine atom and a nitro group, gives it distinct reactivity that is useful in creating complex molecules. innospk.com The compound is used in the preparation of other nitropyridines through nitration reactions. fishersci.com It is described as a pale yellow crystalline powder or a colorless to yellow liquid. fishersci.comnbinno.com

Interactive Data Table: Chemical Properties of 5-Fluoro-2-nitropyridine

| Property | Value |

|---|---|

| IUPAC Name | 5-fluoro-2-nitropyridine sigmaaldrich.com |

| CAS Number | 779345-37-8 sigmaaldrich.com |

| Molecular Formula | C5H3FN2O2 innospk.com |

| Molecular Weight | 142.09 g/mol |

| Physical Form | Solid sigmaaldrich.com |

| Melting Point | 17°C to 21°C fishersci.com |

| Boiling Point | 86°C to 87°C (at 7 mmHg) fishersci.com |

| Solubility | Slightly soluble in water fishersci.com |

2-hydroxy-5-methyl-3-nitropyridine

2-Hydroxy-5-methyl-3-nitropyridine is an organic compound used as a building block in the synthesis of other chemicals. chemicalbook.com It is a white to yellow powder or crystal. tcichemicals.com This compound may be used in the preparation of 2-chloro-5-methyl-3-nitropyridine (B188117) through chlorination. chemicalbook.comsigmaaldrich.com It has also been investigated for its potential in preparing proteasome inhibitors that contain a 5-methylpyridin-2(1H)-one moiety. chemicalbook.comsigmaaldrich.com Research has also explored its potential antimicrobial and antifungal properties. guidechem.com

Interactive Data Table: Chemical Properties of 2-hydroxy-5-methyl-3-nitropyridine

| Property | Value |

|---|---|

| Synonyms | 5-Methyl-3-nitro-2-pyridinol, 6-Hydroxy-5-nitro-3-picoline tcichemicals.com |

| CAS Number | 7464-14-4 sigmaaldrich.com |

| Molecular Formula | C6H6N2O3 sigmaaldrich.com |

| Molecular Weight | 154.12 g/mol sigmaaldrich.com |

| Physical Form | White to Yellow powder to crystal tcichemicals.com |

| Melting Point | 179 °C (decomposes) sigmaaldrich.com |

Reactivity and Reaction Mechanisms of 2 Fluoro 5 Methyl 3 Nitropyridine

Nucleophilic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-deficient aromatic systems like 2-Fluoro-5-methyl-3-nitropyridine. The reaction typically proceeds via a two-step mechanism involving the formation of a stabilized Meisenheimer intermediate. The strong electron-withdrawing effect of the nitro group, particularly from the meta-position, significantly facilitates these substitutions.

The fluorine atom at the C-2 position is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. This reactivity is a cornerstone for introducing a wide array of functional groups at this position. The reaction of 2-fluoro-nitroaromatic compounds with nucleophiles is a well-established synthetic strategy. For instance, the fluorine atom in the analogous compound 2-fluoro-nitrobenzene is readily displaced by the amino group of 2-amino-5-methylthiophene-3-carbonitrile (B129202) to form the pharmaceutical intermediate for olanzapine. wikipedia.org Kinetic studies on the related 2-fluoro-5-nitropyridine (B1295090) with nucleophiles like aniline (B41778) and piperidine (B6355638) have demonstrated the high susceptibility of the C-2 position to substitution, confirming the lability of the fluorine leaving group. rsc.org

While halogens are more common leaving groups, the nitro group can also be displaced in SNAr reactions, especially when positioned ortho or para to strong activating groups and when attacked by certain nucleophiles. In the case of 2-R-3-nitropyridines, the 3-NO2 group has been shown to be selectively substituted by sulfur nucleophiles. nih.gov Studies on 3-nitro-5-halopyridines have found that the 3-NO2 group is a better leaving group (nucleofuge) than a halogen atom at the 5-position. nih.gov This indicates that for this compound, depending on the nucleophile and reaction conditions, competitive displacement of the nitro group is a possible reaction pathway, particularly with soft nucleophiles like thiols. nih.gov

The activated pyridine (B92270) ring of this compound reacts with a variety of nucleophiles, primarily leading to the displacement of the fluoride (B91410) atom.

Amines : Primary and secondary amines readily displace the fluorine atom to form 2-amino-5-methyl-3-nitropyridine derivatives. These reactions are fundamental in the synthesis of biologically active molecules. The reaction of 2-fluoro-5-nitropyridine with aniline and piperidine proceeds efficiently, highlighting the general applicability to amine nucleophiles. rsc.org

Alkoxides : Alkoxide nucleophiles, such as sodium methoxide (B1231860) or ethoxide, react to displace the fluorine, yielding 2-alkoxy-5-methyl-3-nitropyridine ethers. In a similar system, the fluorine atom of 2-chloro-3-fluoro-5-nitropyridine (B1393277) is selectively displaced by the alkoxide generated from N,N-dimethylethanolamine and sodium hydride, demonstrating the feasibility of this transformation. rsc.org

Thiols : Thiolates are effective nucleophiles for displacing the fluorine atom. However, as noted previously, they can also displace the nitro group. In reactions with various 2-methyl-3-nitropyridines, heating with thiols in the presence of a base like potassium carbonate in DMF resulted in the selective substitution of the nitro group to yield 3-thioether products. nih.gov

The following table summarizes the reaction of substituted 2-methyl-3-nitropyridines with thiols, which serves as a model for the reactivity of this compound.

| Reactant | Nucleophile (Thiol) | Product | Yield (%) |

|---|---|---|---|

| 2-methyl-3,5-dinitropyridine (B14619359) | Benzylthiol (BnSH) | 5-nitro-3-(benzylthio)-2-methylpyridine | 85 |

| 2-methyl-3,5-dinitropyridine | 4-Chlorobenzylthiol | 3-((4-chlorobenzyl)thio)-2-methyl-5-nitropyridine | 94 |

| 5-chloro-2-methyl-3-nitropyridine | Benzylthiol (BnSH) | 5-chloro-3-(benzylthio)-2-methylpyridine | 92 |

| 5-chloro-2-methyl-3-nitropyridine | 4-Chlorobenzylthiol | 5-chloro-3-((4-chlorobenzyl)thio)-2-methylpyridine | 95 |

Data derived from a study on related 2-methyl-3-nitropyridines, demonstrating the displacement of the nitro group by thiols. nih.gov

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a key synthetic route to 3-amino-2-fluoro-5-methylpyridine derivatives. This transformation is crucial for building more complex molecules.

Selective reduction of the nitro group in the presence of other reducible functionalities, such as the pyridine ring itself, can be achieved using various chemical reagents. A common and effective method for the reduction of aminonitropyridines involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. orgsyn.org This method is often preferred for its mild conditions and high yields. For example, 2-amino-5-bromo-3-nitropyridine (B172296) is efficiently reduced to 2,3-diamino-5-bromopyridine (B182523) using reduced iron in aqueous ethanol (B145695) with a catalytic amount of hydrochloric acid. orgsyn.org Other reagents like stannous chloride (SnCl₂) in hydrochloric acid are also effective for this transformation. orgsyn.org

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of nitro groups. This process typically involves reacting the substrate with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. This method is generally clean and high-yielding. The reduction of the nitro group on a similar fluorinated pyridine derivative was successfully achieved using Pd/C as a catalyst under a hydrogen atmosphere at room temperature, affording the corresponding amine in high yield. rsc.org This demonstrates the applicability of catalytic hydrogenation for the reduction of this compound.

The following table summarizes common reduction conditions for nitropyridines.

| Substrate Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Amino-nitro-halopyridine | Reduced Iron, Ethanol, Water, HCl (cat.), Heat | Diamino-halopyridine | orgsyn.org |

| Fluorinated Nitropyridine Derivative | Pd/C, Ethanol, H₂ (gas), Room Temperature | Fluorinated Aminopyridine Derivative | rsc.org |

| Aminonitropyridine | Tin (Sn), Hydrochloric Acid (HCl) | Diaminopyridine | orgsyn.org |

| Aminonitropyridine | Stannous Chloride (SnCl₂), Hydrochloric Acid (HCl) | Diaminopyridine | orgsyn.org |

Biocatalytic reduction methods

The reduction of nitroaromatic compounds is a critical transformation in chemical synthesis, and biocatalytic methods employing nitroreductase enzymes are gaining prominence. These enzymes offer a green and selective alternative to traditional chemical reductants. While specific studies on the biocatalytic reduction of this compound are not extensively documented, the principles can be inferred from related nitropyridine compounds.

Nitroreductases, which are flavin-containing enzymes, catalyze the reduction of nitro groups to the corresponding amines. This process typically utilizes a cofactor such as NAD(P)H. The reduction of nitroarenes can be challenging, sometimes resulting in incomplete reactions and the accumulation of intermediate species. However, advancements in process development and enzyme engineering have addressed some of these limitations. For instance, a fed-batch approach in the biocatalytic reduction of 2-methyl-5-nitro-pyridine has been shown to prevent the accumulation of intermediates and the formation of undesired side products.

Formation of intermediate species (e.g., nitroso, hydroxylamine (B1172632), azo, hydrazo compounds)

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediate species. The initial two-electron reduction of the nitro group leads to the formation of a nitroso intermediate. This is followed by a further two-electron reduction to a hydroxylamine derivative. The reduction of the nitroso intermediate is generally much faster than the initial reduction of the nitro group, which can make the nitroso species difficult to detect.

The hydroxylamine intermediate is of significant interest as it can undergo further reactions. Complete reduction yields the corresponding amine. However, under certain conditions, the hydroxylamine and nitroso intermediates can react with each other or undergo condensation reactions to form dimeric species such as azoxy, azo, and hydrazo compounds. For instance, the reduction of nitroarenes can be controlled to selectively yield azoxy, azo, or hydrazo compounds by adjusting reaction conditions such as time, atmosphere, and the amount of reducing agent. The subsequent reduction of azo compounds is a known route to synthesize hydrazo compounds, which can be further reduced to amines. researchgate.netorganic-chemistry.orggoogle.com

Reactions at the Methyl Group

The methyl group at the 5-position of this compound is not merely a spectator in the molecule's reactivity. Its chemical behavior is significantly influenced by the electronic effects of the other substituents on the pyridine ring.

Acidity of the methyl group

The methyl group in 2-methylpyridines exhibits a degree of acidity. This acidity is substantially increased by the presence of electron-withdrawing groups on the pyridine ring. In the case of this compound, both the nitro group and the fluorine atom exert strong electron-withdrawing effects, which enhances the acidity of the protons on the methyl group. This increased acidity makes the methyl group susceptible to deprotonation by a base, forming a carbanionic species that can participate in various subsequent reactions.

Condensation reactions with aldehydes

The enhanced acidity of the methyl group in nitropyridines facilitates condensation reactions with aldehydes. In the presence of a catalytic amount of a base, such as piperidine, 2-methyl-3-nitropyridines can react with a variety of aromatic aldehydes to yield the corresponding 2-styryl-3-nitropyridines. researchgate.netsciforum.netmdpi.com This reaction is a valuable method for the synthesis of vinyl-substituted pyridines and serves as a metal-free alternative to cross-coupling reactions like the Heck reaction. mdpi.com The reaction proceeds under relatively mild conditions and is compatible with a wide range of aldehydes. mdpi.com

Table 1: Condensation of 2-Methyl-3-nitropyridines with Aromatic Aldehydes

| Aldehyde Reactant | Product | Yield (%) |

| Benzaldehyde | 2-(2-Phenylvinyl)-3-nitropyridine | High |

| 4-Chlorobenzaldehyde | 2-[2-(4-Chlorophenyl)vinyl]-3-nitropyridine | High |

| 4-Methoxybenzaldehyde | 2-[2-(4-Methoxyphenyl)vinyl]-3-nitropyridine | High |

Note: This table is illustrative of the general reaction and yields based on studies of similar 2-methyl-3-nitropyridines. mdpi.com

Role of Substituents in Reactivity

The fluorine and nitro groups are key determinants of the chemical reactivity of the this compound molecule. Their strong electron-withdrawing properties significantly modify the electron distribution within the pyridine ring.

Electron-withdrawing effects of fluorine and nitro groups

Both the fluorine atom and the nitro group are potent electron-withdrawing groups. The fluorine atom exerts a strong inductive effect due to its high electronegativity. The nitro group withdraws electron density through both inductive and resonance effects. nih.govstackexchange.com

These electron-withdrawing effects have several important consequences for the reactivity of the pyridine ring:

Deactivation towards Electrophilic Aromatic Substitution: The reduced electron density on the pyridine ring makes it less susceptible to attack by electrophiles. Electrophilic aromatic substitution reactions on pyridine are already more difficult than on benzene (B151609) due to the electronegativity of the ring nitrogen, and the presence of additional electron-withdrawing groups further deactivates the ring. stackexchange.comlibretexts.org

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the ring makes it more susceptible to attack by nucleophiles. The fluorine and nitro groups activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.netnih.gov In many cases, the nitro group itself can act as a leaving group in SNAr reactions. nih.govnih.gov The fluorine atom at the 2-position is also a potential leaving group in such reactions.

Influence on Site Selectivity

The reactivity and regioselectivity of this compound in chemical reactions are dictated by the electronic and steric interplay of its three substituents: the fluoro, methyl, and nitro groups. These groups exert distinct directing effects that influence the susceptibility of different positions on the pyridine ring to attack by nucleophiles or electrophiles.

In the context of nucleophilic aromatic substitution (SNAr), which is a common reaction for electron-deficient pyridine rings, the positions activated for attack are typically those ortho and para to the strongly electron-withdrawing nitro group. The pyridine nitrogen atom itself also strongly activates the ortho (2 and 6) and para (4) positions towards nucleophilic attack. In this compound, the 3-nitro group activates the 2-, 4-, and 6-positions for nucleophilic substitution.

The fluorine atom at the 2-position is a good leaving group, a property characteristic of halogens in SNAr reactions. The position is further activated by the adjacent electron-withdrawing nitro group at the 3-position and the ring nitrogen. The methyl group at the 5-position is an electron-donating group, which can have a deactivating effect on nucleophilic substitution at positions ortho and para to it.

Studies on related 2-methyl-3-nitropyridine (B124571) derivatives provide insights into the expected regioselectivity. For instance, in reactions of 2-methyl-3,5-dinitropyridine with sulfur nucleophiles, substitution of the nitro group at the 3-position is favored over the 5-position. mdpi.com This suggests that the 2-methyl group can influence the selectivity of the reaction. Similarly, in 2-chloro-5-methyl-3-nitropyridine (B188117), the chlorine atom at the 2-position is readily displaced by nucleophiles, indicating that this position is highly activated. nih.gov

Considering the combined effects of the substituents on this compound, nucleophilic attack is most likely to occur at the 2-position, leading to the displacement of the fluoride ion. This is due to the strong activation of this position by both the adjacent 3-nitro group and the ring nitrogen, making the fluorine an excellent leaving group.

The directing effects of the individual substituents on the pyridine ring are summarized in the table below.

| Substituent | Position | Electronic Effect | Influence on Site Selectivity |

| Fluoro | 2 | -I > +M (Inductively withdrawing, mesomerically donating) | Activates the ring for nucleophilic attack by being a good leaving group. |

| Nitro | 3 | -I, -M (Strongly electron-withdrawing) | Strongly activates the ortho (2, 4) and para (6) positions for nucleophilic attack. Directs electrophiles to the meta (5) position. |

| Methyl | 5 | +I (Inductively electron-donating) | Deactivates the ring for nucleophilic attack. Directs electrophiles to the ortho (4, 6) and para (2) positions. |

Applications in Chemical Synthesis and Research

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Development

2-Fluoro-5-methyl-3-nitropyridine serves as a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique chemical structure, featuring a pyridine (B92270) ring with fluorine, methyl, and nitro groups, allows for diverse chemical modifications, making it a valuable starting material for drug discovery and development.

Synthesis of novel drug candidates (e.g., anti-inflammatory, antimicrobial agents)

The fluorinated pyridine structure is a key component in many modern pharmaceuticals. The inclusion of fluorine atoms can enhance a drug's metabolic stability and binding affinity to target proteins. nih.gov This makes this compound a valuable precursor for creating new drug candidates with improved properties.

For instance, derivatives of fluorinated pyridines have shown potential as anti-inflammatory agents. nih.gov Studies on related fluoro-substituted compounds, such as 5-fluoro-2-oxindole, have demonstrated their ability to reduce inflammatory pain by inhibiting certain biological pathways. mdpi.com

In the realm of antimicrobial agents, research has focused on synthesizing novel compounds from fluorinated pyridines. For example, a series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have been developed and shown to exhibit significant antibacterial activity against various Gram-positive bacteria, including drug-resistant strains. nih.gov

Development of JAK2 inhibitors

Janus kinase 2 (JAK2) is a protein that plays a crucial role in cell signaling, and its inhibitors are used to treat certain types of cancer and myeloproliferative neoplasms. nih.govnih.gov Nitropyridine derivatives, including those similar in structure to this compound, have been instrumental in the synthesis of potent JAK2 inhibitors. nih.gov For example, researchers have synthesized a series of potent JAK2 inhibitors starting from 2-chloro-5-methyl-3-nitropyridine (B188117). nih.gov These compounds have shown the ability to inhibit JAK2 at micromolar concentrations. nih.gov The development of type II JAK2 inhibitors, which stabilize the inactive form of the kinase, is an area of active research to overcome drug resistance. nih.gov

Inhibitors of glycogen (B147801) synthase kinase-3 (GSK3)

Glycogen synthase kinase-3 (GSK3) is an enzyme involved in various cellular processes, and its dysregulation has been linked to several diseases, including neurodegenerative disorders and diabetes. nih.gov Nitropyridine derivatives have been utilized in the creation of GSK3 inhibitors. nih.gov In one instance, a complex synthesis involving a nitropyridine derivative led to the creation of a potent GSK3 inhibitor with an IC50 value in the nanomolar range. nih.gov The inhibition of GSK3 is also being explored as a strategy to protect pancreatic beta cells from oxidative stress. nih.gov

Antimalarial activity studies

The search for new and effective antimalarial drugs is a global health priority. Fluorinated compounds have shown promise in this area. nih.gov While direct studies on this compound's antimalarial activity are not extensively documented in the provided results, the broader class of fluorinated and nitropyridine derivatives has been investigated for this purpose. For example, various fluoroalkyl ethers of dihydroartemisinin (B1670584) have demonstrated excellent in vivo antimalarial activity. nih.gov Additionally, other nitropyridine-based compounds have been synthesized and evaluated for their potential to combat malaria. nih.govmdpi.commdpi.comnih.gov

Herbicidal activity studies

Beyond pharmaceuticals, pyridine derivatives are crucial in the agrochemical industry. nih.govresearchgate.net While specific studies on the herbicidal activity of this compound were not found, related compounds have been extensively studied. For instance, niacinamide derivatives have been synthesized and tested for their fungicidal and herbicidal properties. usda.gov The introduction of a trifluoromethylpyridine moiety has been shown to improve the herbicidal activity of compounds. nih.gov

Intermediate in Agrochemical Synthesis

Pyridine and its derivatives are fundamental to the production of many pesticides, including herbicides, insecticides, and fungicides. nih.govagropages.com Methylpyridine derivatives, in particular, are widely used in the agrochemical industry to produce fourth-generation pesticides known for their high efficacy and low toxicity. agropages.com These advanced pesticides often contain fluorine, highlighting the importance of fluorinated pyridine intermediates. agropages.com For example, 2-chloro-5-methylpyridine (B98176) is a key intermediate in the synthesis of various agrochemicals. agropages.com

Building Block for Heterocyclic Systems

Synthesis of imidazo[4,5-b]pyridines

The structure of this compound is ideally suited for the synthesis of the imidazo[4,5-b]pyridine scaffold, a privileged core structure in many biologically active compounds uctm.edunih.goveurjchem.com. The established synthetic strategy for this heterocyclic system often begins with a 2-halo-3-nitropyridine derivative mdpi.comnih.gov.

The general reaction pathway involves two key steps:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-2 position is highly activated by the adjacent nitro group, making it an excellent leaving group. It can be readily displaced by a primary amine (R-NH₂).

Reductive Cyclization: The resulting N-substituted-5-methyl-3-nitropyridin-2-amine is then treated with a reducing agent. This reduces the nitro group at the C-3 position to an amino group (-NH₂). The newly formed 2,3-diaminopyridine (B105623) intermediate undergoes spontaneous or acid-catalyzed intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring, yielding a 2-substituted-6-methyl-imidazo[4,5-b]pyridine.

This efficient, two-step process allows for the rapid construction of the imidazo[4,5-b]pyridine core, making this compound a valuable starting material for creating libraries of these important heterocyclic compounds.

Synthesis of triazolo[1,5-a]pyridines

This compound is also a precursor for the synthesis of 1,2,4-triazolo[1,5-a]pyridines, another class of heterocyclic compounds with significant applications in medicinal chemistry and drug design nih.govnih.gov. A direct and efficient method utilizes the reactivity of the 2-fluoro substituent organic-chemistry.org.

This synthesis proceeds via a base-promoted tandem reaction. 2-Fluoropyridines react with compounds such as 1,2,4-oxadiazol-3-amines in what is known as a tandem SNAr/Boulton-Katritzky rearrangement organic-chemistry.orgmdpi.com. In this process, the amine from the oxadiazole first displaces the fluorine atom of this compound. The subsequent rearrangement and cyclization cascade leads directly to the formation of the functionalized triazolo[1,5-a]pyridine ring system.

Additionally, the presence of a nitro group on the pyridine ring has been shown to facilitate Dimroth-type rearrangements in reactions with hydrazinylpyridines, which can also lead to the formation of the uctm.edunih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine skeleton beilstein-journals.org. This highlights the dual utility of the functional groups present in this compound for accessing this important heterocyclic core.

Coordination Chemistry

The field of coordination chemistry investigates the formation and properties of coordination compounds, which consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. The electronic and steric properties of these ligands play a crucial role in determining the structure, reactivity, and potential applications of the resulting coordination complexes.

Nitropyridines as ligands in coordination compounds

Nitropyridines, a class of pyridine derivatives containing one or more nitro groups, serve as versatile ligands in coordination chemistry. The presence of the electron-withdrawing nitro group modifies the electronic properties of the pyridine ring, influencing its interaction with metal centers. While specific studies on the coordination chemistry of this compound are not extensively documented in publicly available research, the broader class of nitropyridine and nitro-containing ligands offers significant insights into their coordinating behavior.

Generally, pyridine and its derivatives coordinate to metal ions through the lone pair of electrons on the nitrogen atom of the pyridine ring. wikipedia.org The introduction of a nitro group can affect this coordination in several ways. The strong electron-withdrawing nature of the nitro group reduces the electron density on the pyridine nitrogen, thereby weakening its donor capability. However, the oxygen atoms of the nitro group itself can also act as potential donor sites, leading to different coordination modes.

Research on various nitro-containing ligands has demonstrated their ability to form stable complexes with a range of transition metals. mdpi.com For instance, nitrobenzoic acids have been extensively studied as ligands, where coordination can occur through the carboxylate group, the nitro group, or both. mdpi.com In some cases, the nitro group participates directly in the coordination sphere of the metal ion, while in many 3d transition metal complexes, coordination is primarily through other functional groups like carboxylates. mdpi.com

The coordination of nitrone ligands, which contain a C=N(+)-O- functional group, to metal ions like copper(II), nickel(II), cobalt(II), and chromium(III) has been reported. researchgate.net In these complexes, the nitrone group can coordinate to the metal center through its oxygen atom. researchgate.net This provides a model for how the nitro group in nitropyridines might interact with metal ions.

Furthermore, the study of metal nitrosyl complexes, which feature a nitric oxide (NO) ligand, offers parallels to the coordination of nitropyridines. wikipedia.org The bonding in these complexes can be either linear (M-N-O) or bent, which is distinguishable through infrared spectroscopy. wikipedia.org This suggests that the geometry of the metal-nitro group interaction in nitropyridine complexes could also vary.

The versatility of pyridine-type ligands is further highlighted by the development of expanded ligands based on terpyridine domains, which can form intricate coordination networks with metal ions like iron(II). nih.gov While not nitropyridines themselves, these complex structures underscore the modularity of pyridine-based ligands in constructing sophisticated supramolecular assemblies.

Below is a table summarizing examples of coordination compounds formed with nitro-containing ligands, illustrating the diversity of metals and coordination modes.

Table 1: Examples of Coordination Compounds with Nitro-Containing Ligands

| Ligand | Metal Ion | Coordination Mode | Resulting Complex | Reference |

| 3,5-Dinitrobenzoic acid (3,5-DNB) | Na, K, Cs, Ag, Tl | Carboxylate and nitro groups | Not specified | mdpi.com |

| 3,5-Dinitrobenzoic acid (3,5-DNB) | 3d transition metals | Primarily carboxylate group | Not specified | mdpi.com |

| Diethanolamine and 2-Nitrobenzoic acid | Nickel(II) | Mixed ligand coordination | Complex 18 | mdpi.com |

| 4-Nitrobenzoic acid | Dirhenium | Not specified | Complex 21 | mdpi.com |

| 3-Nitrobenzoic acid | Dirhenium | Not specified | Complex 22 | mdpi.com |

| 4'-nitro[1,1'-biphenyl]-4-carboxylic acid | Dirhenium | Not specified | Complex 23 | mdpi.com |

| N-methyl-C-(2-pyridyl)nitrone | Zinc(II), Cadmium(II) | Oxygen of nitrone, Nitrogen of pyridine | [ML2(NO3)2] | researchgate.net |

| 8-hydroxyquinoline-2-carbaldehyde-N-methylnitrone | Copper(II) | Tridentate | [Cu2(L1)2(NO3)2] | researchgate.net |

| Pyridine-2-carbaldehyde-N-methylnitrone | Copper(II) | Bidentate | [Cu(L2)2(NO3)2] | researchgate.net |

Spectroscopic and Computational Studies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is a powerful tool for elucidating the structure and bonding within a molecule. For 2-Fluoro-5-methyl-3-nitropyridine, these analyses would identify the characteristic vibrational modes of its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental FTIR spectrum for this compound is available in the public domain. A hypothetical analysis would involve identifying the stretching and bending vibrations of the C-F, C-N, N-O (of the nitro group), and C-H (of the methyl group and pyridine (B92270) ring) bonds.

Raman Spectroscopy

Similarly, no specific Raman spectroscopy data for this compound has been found. Raman spectroscopy would complement FTIR by providing information on the polarizability of the molecule's bonds and is particularly useful for observing symmetric vibrations.

Analysis of vibrational modes and assignments

A complete analysis and assignment of vibrational modes would require either experimental data or reliable computational predictions. This would involve correlating the observed spectral bands to specific molecular motions, such as ring breathing modes, in-plane and out-of-plane bending, and group vibrations. Without the foundational spectra, a valid assignment is not possible.

Computational Chemistry

Density Functional Theory (DFT) calculations

DFT has become a standard method for predicting the properties of molecules, including their vibrational spectra and optimized geometries. researchgate.net Studies on related nitropyridine derivatives commonly employ the B3LYP functional with various basis sets to achieve results that correlate well with experimental data. nih.govresearchgate.net

Geometry optimization

The first step in a computational study would be the geometry optimization of the this compound molecule. This process determines the lowest energy arrangement of the atoms in three-dimensional space. While detailed optimized parameters for this specific molecule are not published, the process would involve computational software like Gaussian to find the equilibrium structure on the potential energy surface. researchgate.net This optimized geometry is crucial for subsequent frequency calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules.

¹H-NMR

Proton NMR (¹H-NMR) provides information about the chemical environment of hydrogen atoms in a molecule. Although the synthesis of this compound is documented in the context of creating libraries of related compounds, specific ¹H-NMR spectral data for this compound is not detailed in the available scientific literature. researchgate.netmdpi.com For comparison, the related compound 2-Chloro-5-methyl-3-nitropyridine (B188117) shows distinct signals for its aromatic and methyl protons. chemicalbook.com

¹³C-NMR

Carbon-13 NMR (¹³C-NMR) is used to determine the types of carbon atoms in a molecule. Similar to the ¹H-NMR data, published ¹³C-NMR spectra or peak lists for this compound are not found in the searched databases.

Mass Spectrometry

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, the molecular formula is C₆H₅FN₂O₂. Computational calculations based on the most abundant isotopes predict a precise monoisotopic mass. This value is essential for distinguishing the compound from other molecules with the same nominal mass.

Table 2: Computed High-Resolution Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight (Nominal) | 156.11 g/mol |

| Monoisotopic Mass (Computed) | 156.03350557 Da |

| Data computed by PubChem. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that separates components of a mixture using liquid chromatography and detects them by mass spectrometry. While specific experimental data detailing the LC-MS analysis of this compound is not extensively published in peer-reviewed literature, several chemical suppliers indicate the availability of LC-MS data for this compound and its isomers. bldpharm.combldpharm.com This suggests that LC-MS is a standard method used for purity assessment and quality control during its synthesis and distribution.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

As of the latest literature surveys, there are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, detailed experimental data on its crystal structure, including unit cell parameters and atomic coordinates, is not available.

Q & A

Basic Question

- FTIR : Identifies functional groups (e.g., nitro stretching vibrations ~1520–1350 cm⁻¹, C-F stretches ~1250–1100 cm⁻¹).

- FT-Raman : Resolves aromatic ring vibrations and nitro symmetric stretches, complementary to IR.

- NMR : ¹⁹F NMR (δ ~-60 to -80 ppm for aromatic F) and ¹H NMR (methyl protons ~2.5 ppm, aromatic protons 7–9 ppm) confirm substitution patterns.

- Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (MW: 171.13 g/mol) and fragmentation pathways .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Question

Density functional theory (DFT) calculations (e.g., using B3LYP/cc-pVTZ) model transition states and activation energies for reactions at the nitro or fluorine positions. Solvent effects can be incorporated via polarizable continuum models (PCM). Fukui indices identify electrophilic/nucleophilic sites, while molecular electrostatic potential (MEP) maps highlight regions prone to attack. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) complements computational predictions .

What intermediates are pivotal in synthesizing this compound?

Basic Question

Key intermediates include:

- 2-Fluoro-5-methylpyridine : Fluorination via Halex reaction or direct fluorinating agents (e.g., Selectfluor®).

- Nitration Precursor : Controlled nitration using HNO₃/H₂SO₄ or acetyl nitrate to introduce the nitro group at the 3-position.

- Purification Steps : Column chromatography or recrystallization to isolate the target compound from regioisomers .

How can crystallographic software resolve structural ambiguities in nitro-heterocyclic compounds?

Advanced Question

Tools like SHELXL refine crystal structures using high-resolution X-ray diffraction data. For this compound, hydrogen bonding and packing interactions are analyzed via Olex2 or Mercury. Twinning or disorder in nitro-group orientation can be addressed using the TWIN/BASF commands in SHELX. Pair distribution function (PDF) analysis is recommended for amorphous or poorly crystalline samples .

What experimental design considerations are critical for studying thermal decomposition of this compound?

Advanced Question

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature and residual mass.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile decomposition products (e.g., NOₓ, HF).

- Hazard Mitigation : Conduct experiments in a fume hood with scrubbers to neutralize acidic gases. Use ceramic crucibles to avoid catalytic interactions with metal surfaces .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Advanced Question

The fluorine atom increases electron deficiency, enhancing oxidative addition in Suzuki-Miyaura couplings. Steric hindrance from the methyl group may slow reactions at the 5-position. Computational studies (e.g., NBO analysis) quantify charge transfer, while Hammett constants (σₚ for -F: +0.78) predict substituent effects. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) to improve yields .

What analytical strategies address contradictions in spectral data for nitro-pyridine derivatives?

Advanced Question

- Multi-Technique Validation : Combine NMR, IR, and MS to cross-verify functional groups.

- Isotopic Labeling : ¹⁵N-labeled nitro groups aid in tracking reaction pathways via 2D NMR.

- DFT-Simulated Spectra : Compare computed IR/Raman spectra with experimental data to resolve ambiguities in peak assignments .

How can green chemistry principles be applied to the synthesis of this compound?

Advanced Question

- Solvent Selection : Use biodegradable solvents (e.g., cyclopentyl methyl ether) instead of DCM.

- Catalytic Fluorination : Replace stoichiometric fluorinating agents with catalytic systems (e.g., CuF₂).

- Waste Minimization : Employ flow chemistry for precise reagent control and reduced byproduct formation. Life-cycle assessment (LCA) tools evaluate environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.